Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a thiophene-based compound characterized by a dichloroacetyl group attached to the amino moiety at the 2-position of the thiophene ring, with ethyl ester and methyl substituents at the 3-, 4-, and 5-positions. Thiophene derivatives are frequently explored for their bioactivity, including anti-inflammatory, antioxidant, and anticancer properties . The dichloroacetyl group may confer unique reactivity or biological activity due to the electron-withdrawing effects of chlorine atoms, which can influence both synthetic pathways and intermolecular interactions .
Properties
Molecular Formula |
C11H13Cl2NO3S |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
ethyl 2-[(2,2-dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H13Cl2NO3S/c1-4-17-11(16)7-5(2)6(3)18-10(7)14-9(15)8(12)13/h8H,4H2,1-3H3,(H,14,15) |
InChI Key |
ZLCJGIAOOWTERW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction Methodology
The Gewald reaction is the primary method for synthesizing the aminothiophene precursor. The protocol involves:
-
Reactants :
-
Conditions :
Mechanism :
Characterization of Intermediate
Acylation with Dichloroacetyl Chloride
Reaction Conditions
Optimization Insights
-
Solvent Impact :
-
Stoichiometry : Excess dichloroacetyl chloride (1.1 eq) minimizes unreacted amine.
Purification and Characterization
Purification Techniques
Analytical Data
-
-NMR (DMSO-d): δ 1.28 (t, 3H, CHCH), 2.20 (s, 6H, CH), 4.25 (q, 2H, OCH), 10.45 (s, 1H, NH).
-
IR (KBr): 1720 cm (ester C=O), 1660 cm (amide C=O), 740 cm (C–Cl).
Comparative Analysis of Methods
| Parameter | Gewald Reaction | Acylation |
|---|---|---|
| Key Reactants | Ketone, S | Dichloroacetyl chloride |
| Solvent | Ethanol | Dichloromethane |
| Temperature | 50–80°C | 0–25°C |
| Yield | 70–75% | 80–85% |
| Purification | Column chromatography | Recrystallization |
Challenges and Solutions
-
Side Reactions :
-
Scale-Up Issues :
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dichloroacetyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the dichloroacetyl group or other substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Research has indicated that it may exhibit:
- Antitumor Activity : Studies have shown that Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can inhibit the proliferation of cancer cells. For example, it was found to have an IC50 value in the range of 23.2 to 49.9 μM against various cancer cell lines, indicating significant cytotoxicity .
- Mechanism of Action : The dichloroacetyl group is believed to interact with specific enzymes and proteins, potentially inhibiting their activity. This interaction can lead to apoptosis in cancer cells and cell cycle arrest at the G2/M phase .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex thiophene derivatives. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Material Science
This compound is also explored for its potential in developing new materials. Its chemical properties make it suitable for creating polymers and other industrial chemicals that require specific functionalities.
Case Study 1: Antitumor Effects
A study conducted on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis and cell cycle arrest. Flow cytometry analysis revealed significant changes in cell cycle distribution after treatment with this compound .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives from this compound has shown promising results in creating compounds with enhanced biological activities . These derivatives are being evaluated for their antioxidant and antibacterial properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Selected Thiophene Derivatives
Key Observations:
Substituent Effects on Bioactivity: The cyanoacryloyl derivatives with phenolic hydroxyl groups (e.g., compound 3d in ) exhibit high antioxidant and anti-inflammatory activity (70.2–83.1% inhibition in rat paw edema models), comparable to diclofenac . This is attributed to the phenolic moiety’s radical-scavenging capacity and steric hindrance effects .
Ester Group Variations: Methyl vs. ethyl esters influence solubility and bioavailability. For example, methyl esters (e.g., methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate, ) have lower molecular weights (261.73 g/mol) compared to ethyl analogs, which may affect pharmacokinetics.
Pharmacological and Chemical Stability Considerations
- Antioxidant Efficiency: Phenolic hydroxyl groups enhance antioxidant activity by donating hydrogen atoms to stabilize free radicals. Methoxy substitutions reduce this effect, as seen in compounds 3g–3i ().
- Thermal Stability: Decomposition temperatures vary; selenium-containing compounds decompose at 188–189°C (), while cyanoacrylamido derivatives melt at 215–300°C ().
Q & A
Q. What is the synthetic route for Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate, and what reaction conditions optimize yield?
The compound is synthesized via Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Key steps include:
Q. How is structural characterization performed for this compound?
Characterization involves:
- IR spectroscopy : Confirms functional groups (e.g., C≡N at ~2214 cm⁻¹, ester C=O at ~1660 cm⁻¹, amide N-H at ~3423 cm⁻¹) .
- ¹H NMR : Peaks for ethyl groups (δ 1.33–1.43 ppm), aromatic protons (δ 6.96–8.29 ppm), and amide NH (δ 11.87–12.32 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 377 [M + Na]⁺ for 3a) validate molecular weight .
Q. What safety precautions are required during handling?
- Hazards : Skin/eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
- Protective measures : Use gloves, goggles, and respiratory protection in well-ventilated areas.
- Spill management : Absorb with inert material and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence antioxidant and anti-inflammatory activities?
- Phenolic groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl in 3f ) enhance antioxidant activity due to steric hindrance and radical scavenging (70.2–83.1% inhibition vs. diclofenac’s 85%) .
- Methoxy substitution reduces activity compared to hydroxyl groups, as seen in compounds 3g–3i .
- Structure-activity relationship (SAR) : Electron-donating groups (e.g., -OH) improve lipid peroxidation inhibition in rat brain homogenate models .
Q. What crystallographic methods are used to determine the compound’s 3D structure?
Q. How can reaction conditions be optimized for scale-up in academic settings?
- Temperature control : Maintain reflux at 80–90°C to avoid side reactions (e.g., decomposition above 100°C) .
- Solvent choice : Toluene minimizes byproducts compared to polar solvents.
- Catalyst ratio : Piperidine (0.35 mL) and acetic acid (1.3 mL) per 10 mmol substrate balance reaction rate and purity .
Q. What in vivo models validate anti-inflammatory efficacy?
Q. How does the compound interact with lipid peroxidation pathways?
- Mechanism : Chelates ferric ions (Fe³⁺), preventing ROS generation in rat brain homogenate models .
- Quantification : Thiobarbituric acid-reactive substances (TBARS) assay measures malondialdehyde (MDA) levels .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
